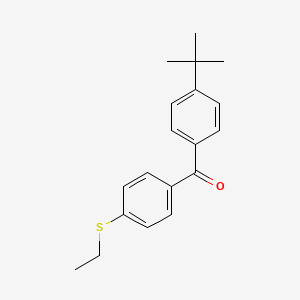

3-(3,5-Dimethylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

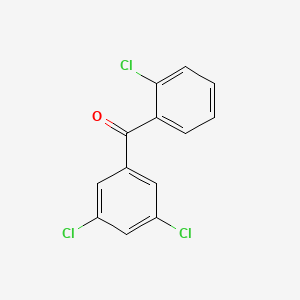

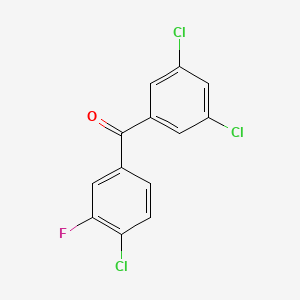

3-(3,5-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-(3,5-Dimethylbenzoyl)thiophene, often involves heterocyclization of various substrates . Specific methods for synthesizing thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-(3,5-Dimethylbenzoyl)thiophene can be analyzed using quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations . These calculations can provide information about the molecular structures, dipole moments, thermodynamic properties, and vibration normal modes .Chemical Reactions Analysis

Thiophene-based analogs, including 3-(3,5-Dimethylbenzoyl)thiophene, are known to undergo a variety of chemical reactions . These reactions often involve the activation of C-H and C-S bonds of thiophenes and their derivatives by transition metal compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,5-Dimethylbenzoyl)thiophene can be determined using various experimental techniques and theoretical calculations . These properties include its molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including “3-(3,5-Dimethylbenzoyl)thiophene,” have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural flexibility and electronic properties of thiophene make it a valuable scaffold in drug design, allowing for the synthesis of compounds with specific pharmacological activities .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are prominent in the advancement of organic semiconductors. Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of “3-(3,5-Dimethylbenzoyl)thiophene” can be fine-tuned to improve the performance of these devices .

Corrosion Inhibition

The industrial application of thiophene derivatives as corrosion inhibitors is well-documented. They form a protective layer on metals, preventing oxidative damage and prolonging the lifespan of the material. “3-(3,5-Dimethylbenzoyl)thiophene” could be synthesized to create compounds that offer enhanced protection against corrosion .

Anti-inflammatory and Analgesic Effects

Thiophene derivatives exhibit anti-inflammatory and analgesic effects, making them candidates for the development of new pain relief medications. The structural characteristics of “3-(3,5-Dimethylbenzoyl)thiophene” may contribute to its interaction with biological pathways involved in inflammation and pain perception .

Antimicrobial Activity

Research has shown that thiophene derivatives can possess antimicrobial properties, effective against a range of bacterial and fungal pathogens. “3-(3,5-Dimethylbenzoyl)thiophene” could be part of a new class of antimicrobial agents, addressing the growing concern of antibiotic resistance .

Anti-arrhythmic and Cardiovascular Applications

Thiophene derivatives are also explored for their potential in treating cardiovascular diseases, including anti-arrhythmic effects. The modification of “3-(3,5-Dimethylbenzoyl)thiophene” could lead to the development of drugs that help regulate heart rhythm and provide cardiovascular protection .

Direcciones Futuras

Thiophene-based analogs, including 3-(3,5-Dimethylbenzoyl)thiophene, have potential applications in various fields, including organic electronics, solar cells, electrochromic devices, organic field-effect transistors, and organic limiting diodes . Future research may focus on developing efficient and efficacious strategies for synthesizing these compounds and tailoring their properties for specific applications .

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDLIIRIASOXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CSC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641842 |

Source

|

| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylbenzoyl)thiophene | |

CAS RN |

898771-12-5 |

Source

|

| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.